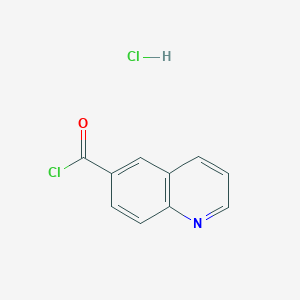

Quinoline-6-carbonyl chloride hydrochloride

描述

Quinoline-6-carbonyl chloride hydrochloride is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine moiety. This compound is a significant compound in organic chemistry due to its versatile applications in medicinal and industrial chemistry .

准备方法

The synthesis of quinoline-6-carbonyl chloride hydrochloride can be achieved through various methods. One common approach involves the Skraup synthesis, where aniline and glycerol are heated in the presence of sulfuric acid and mild oxidizing agents like nitrobenzene . Another method includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation . Industrial production often employs these methods due to their efficiency and scalability.

化学反应分析

Quinoline-6-carbonyl chloride hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in both nucleophilic and electrophilic substitution reactions, similar to other quinoline derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, often using reagents like potassium permanganate or sodium borohydride.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common reagents used in these reactions include bromine, nitrobenzene, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Antiviral Applications

Quinoline derivatives, including quinoline-6-carbonyl chloride hydrochloride, have been investigated for their antiviral properties. A notable study identified several quinoline analogues that exhibited potent activity against Enterovirus D68 (EV-D68), a virus associated with severe respiratory illness in children. The hydrochloride forms of these compounds demonstrated enhanced water solubility and bioavailability, which are critical for therapeutic efficacy. Specifically, compounds derived from quinoline-6-carbonyl chloride showed EC50 values ranging from 0.05 to 0.10 μM against various strains of EV-D68, indicating strong antiviral potential .

Antibacterial Properties

The antibacterial efficacy of quinoline derivatives has been well-documented. Research has shown that this compound can be utilized to synthesize various substituted quinolines that exhibit moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from 2-chloroquinoline-3-carbaldehyde were evaluated for their antibacterial properties and found to possess significant activity against common bacterial strains . These findings highlight the compound's potential as a scaffold for developing new antibacterial agents.

Anticancer Research

Quinoline compounds are also gaining traction in anticancer research. The structural features of quinoline-6-carbonyl chloride make it a valuable precursor for synthesizing novel anticancer agents. Some studies have focused on the synthesis of quinoline derivatives that target specific cancer cell lines, showing promising results in inhibiting cancer cell proliferation . The ability to modify the quinoline structure allows researchers to optimize these compounds for enhanced efficacy against various cancer types.

Structural Studies and Mechanistic Insights

Understanding the structural characteristics and mechanisms of action of quinoline derivatives is crucial for their application in drug development. Molecular docking studies have been performed to elucidate the interactions between quinoline compounds and biological targets, such as viral proteins and bacterial enzymes. These studies suggest that modifications to the quinoline structure can significantly influence binding affinity and biological activity .

Data Table: Summary of Applications

作用机制

The mechanism of action of quinoline-6-carbonyl chloride hydrochloride involves its interaction with various molecular targets. It can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it can modulate nuclear receptor responsiveness and disrupt cell migration, making it effective in anticancer therapies .

相似化合物的比较

Quinoline-6-carbonyl chloride hydrochloride can be compared with other quinoline derivatives such as:

Chloroquine: Used as an antimalarial agent.

Ciprofloxacin: An antibiotic with broad-spectrum activity.

Quinine: Another antimalarial compound.

What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and applications .

生物活性

Quinoline-6-carbonyl chloride hydrochloride is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its potential applications in medicinal chemistry.

Overview of Quinoline Derivatives

Quinoline and its derivatives have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including:

- Antitumor

- Antimalarial

- Antibacterial

- Antiviral

- Anti-inflammatory

These compounds have been utilized in the development of several drugs, such as chloroquine for malaria and various anticancer agents .

Antitumor Activity

This compound has shown promising antitumor activity. Research indicates that quinoline derivatives can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, compounds derived from quinoline have been noted to interact with DNA topoisomerases, crucial enzymes in DNA replication and repair, leading to apoptosis in cancer cells .

Table 1: Summary of Antitumor Activity of Quinoline Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| Quinoline-6-carbonyl chloride | Antitumor | |

| Camptothecin | Anti-topoisomerase | |

| Quinine | Antimalarial & Antitumor |

Antiviral Properties

Recent studies have highlighted the antiviral potential of quinoline derivatives against various viral strains, including HIV and Zika virus. The mechanism often involves inhibition of viral replication by interfering with viral enzymes or host cell pathways critical for viral life cycles .

Table 2: Antiviral Activity of Selected Quinoline Compounds

| Compound | Virus Targeted | Activity Type | Reference |

|---|---|---|---|

| Quinoline-6-carbonyl chloride | HIV | Inhibitor | |

| Clioquinol | Zika Virus | Antiviral |

Mechanistic Insights

The biological activity of quinoline derivatives is often linked to their ability to form hydrogen bonds with key amino acid residues in target proteins. For example, docking studies have revealed that modifications on the quinoline scaffold can significantly enhance binding affinity to targets such as CDK8, a kinase involved in cell cycle regulation .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that specific substitutions on the quinoline ring can dramatically affect biological activity. For instance, replacing certain functional groups can increase solubility and bioavailability, which are critical for drug efficacy .

Case Studies

- Inhibition of CDK8 : A study demonstrated that quinoline derivatives with specific cyano substitutions exhibited potent inhibition of CDK8 activity, suggesting potential applications in cancer therapy where CDK8 is implicated .

- Antiviral Efficacy : Another case study focused on a series of quinoline derivatives that showed significant antiviral activity against enteroviruses. The study highlighted the importance of hydrophilicity and molecular modifications in enhancing antiviral potency .

属性

IUPAC Name |

quinoline-6-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO.ClH/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRUURIWNYPMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622747 | |

| Record name | Quinoline-6-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158000-98-7 | |

| Record name | Quinoline-6-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。